(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one
Overview
Description
(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one is an organic compound with the molecular formula C19H18O. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an organic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis. The compound’s anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
- (1E,4E)-1,5-Bis(4-methylphenyl)-1,4-pentadien-3-one
- (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one
- 1,4-Pentadien-3-one, 1,5-bis(4-methylphenyl)-, (E,E)-
Uniqueness
(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O/c1-15-7-9-17(10-8-15)12-14-18(19)13-11-16-5-3-2-4-6-16/h2-14H,1H3/b13-11+,14-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDJWKCEIXOUDX-PHEQNACWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57083-29-1 | |
Record name | 1-(4-METHYLPHENYL)-5-PHENYL-1,4-PENTADIEN-3-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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